molecular formula C9H9BBrNO5 B8208399 2-(3-bromofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(3-bromofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B8208399
M. Wt: 301.89 g/mol
InChI Key: MPQMJRLYIKQZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a chemical compound with the empirical formula C9H9BBrNO5 and a molecular weight of 301.89 g/mol . This compound is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

The synthesis of 3-Bromofuran-2-boronic acid MIDA ester typically involves the reaction of 3-bromofuran-2-boronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature for several hours to yield the desired product .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Bromofuran-2-boronic acid MIDA ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromofuran-2-boronic acid MIDA ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromofuran-2-boronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. The boronic acid functionality allows it to interact with diols and other nucleophiles, facilitating the formation of stable boronate esters. This property is particularly useful in the development of drugs and materials with specific binding properties .

Comparison with Similar Compounds

3-Bromofuran-2-boronic acid MIDA ester can be compared with other similar compounds, such as:

These compounds share similar reactivity and applications but differ in their specific chemical structures and properties, making each unique for particular applications.

Properties

IUPAC Name

2-(3-bromofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BBrNO5/c1-12-4-7(13)16-10(17-8(14)5-12)9-6(11)2-3-15-9/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQMJRLYIKQZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BBrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.